![molecular formula C10H11I2NO2 B2454161 Methyl 4-(dimethylamino)-3,5-diiodobenzoate CAS No. 2044872-66-2](/img/structure/B2454161.png)
Methyl 4-(dimethylamino)-3,5-diiodobenzoate
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Overview
Description
“Methyl 4-(dimethylamino)-3,5-diiodobenzoate” likely refers to a compound that contains a benzoate group (a benzene ring attached to a carboxylate), a dimethylamino group (an amine with two methyl groups), and two iodine atoms. The “methyl” prefix indicates that the benzoate is esterified with a methyl group .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, compounds with similar functional groups are often synthesized through nucleophilic substitution or acylation reactions .Molecular Structure Analysis
The molecular structure of this compound would likely show the spatial arrangement of these functional groups around the benzene ring .Chemical Reactions Analysis
The compound, due to the presence of the ester group, might undergo hydrolysis under acidic or basic conditions to form a carboxylic acid and an alcohol. The dimethylamino group might participate in protonation or deprotonation reactions depending on the pH of the solution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the nature of the functional groups and their arrangement on the benzene ring. For instance, the presence of iodine atoms might increase the molecular weight and the polarity of the molecule .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-(dimethylamino)-3,5-diiodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11I2NO2/c1-13(2)9-7(11)4-6(5-8(9)12)10(14)15-3/h4-5H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJJBCGUIAIHYMV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1I)C(=O)OC)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11I2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylamino)-3,5-diiodobenzoate |
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